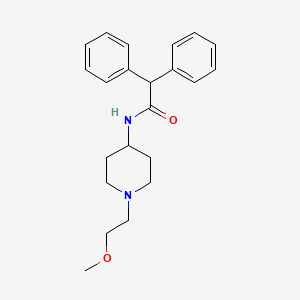

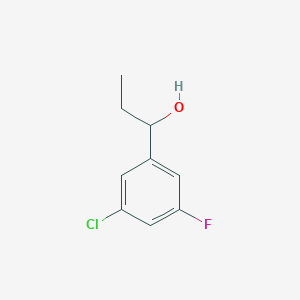

![molecular formula C12H13F3O2 B2877322 2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid CAS No. 1439900-08-9](/img/structure/B2877322.png)

2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Functionalization : This compound is involved in chemical transformations such as the regioselective olefination of substituted N,N-dimethylbenzylamines, which can be further transformed into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. This process, controlled by the acidity of reaction conditions, is crucial in synthesizing specific molecular structures (Cai et al., 2007).

Organic Electronics and Photovoltaics : The compound finds application in the field of organic electronics, specifically in the synthesis of organic sensitizers for solar cells. Novel organic sensitizers comprising donor, electron-conducting, and anchoring groups were engineered at the molecular level, leading to significant improvements in photovoltaic efficiency (Kim et al., 2006).

Catalysis and Polymerization : In catalysis, this compound plays a role in processes like polymerizations of ethylenic monomers initiated by superacids. Here, the interaction of trifluoromethanesulphonates with their conjugate acid significantly affects the reaction dynamics and outcomes (Souverain et al., 1980).

Biobased Materials and Sustainable Chemistry : The compound contributes to the development of fully biobased polymers, an essential aspect of sustainable materials science. For example, the synthesis of high molecular weight homopolyesters of 2,5-furandicarboxylic acid demonstrates the move towards more environmentally friendly materials (Guidotti et al., 2020).

Analytical Chemistry and Chromatography : It is also used in the development of analytical methods, such as the separation of stereo isomers by reverse phase high-performance liquid chromatography, highlighting its importance in analytical and pharmaceutical chemistry (Davadra et al., 2011).

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase . These enzymes play a crucial role in inflammation and immune response.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, light, and pH can affect the stability of the compound . In the case of 2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid, it is known to be stable at room temperature and gradually decomposes under high temperature or light exposure .

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase . This suggests that it may interact with enzymes and proteins involved in these processes.

Cellular Effects

Given its role in the synthesis of enzyme inhibitors , it may influence cell function by modulating the activity of these enzymes

Molecular Mechanism

It is known to participate in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase . This suggests that it may exert its effects at the molecular level through binding interactions with these enzymes, potentially leading to their inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be stable at room temperature and gradually decomposes under high temperature or light exposure

Properties

IUPAC Name |

2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNAJJCQPRTWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2877239.png)

![4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2877241.png)

![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)

![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)

![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)

![N-[2-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2877259.png)